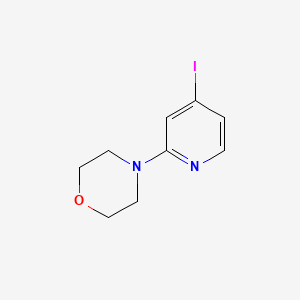

4-Iodo-2-(morpholino)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Iodo-2-(morpholino)pyridine: is an organic compound with the molecular formula C₉H₁₁IN₂O. It is a derivative of pyridine, where the 4-position is substituted with an iodine atom and the 2-position is substituted with a morpholine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(morpholino)pyridine typically involves the iodination of 2-(morpholino)pyridine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may vary to improve efficiency and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Iodo-2-(morpholino)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester.

Major Products:

Applications De Recherche Scientifique

4-Iodo-2-(morpholino)pyridine has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of biologically active compounds.

Material Science: It is used in the synthesis of materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 4-Iodo-2-(morpholino)pyridine in chemical reactions involves the activation of the iodine atom, making it a good leaving group. In substitution reactions, the palladium catalyst facilitates the formation of a carbon-palladium bond, which then undergoes transmetalation with the boronic acid to form the desired product . The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .

Comparaison Avec Des Composés Similaires

4-Iodo-2-(dimethylamino)pyridine: Similar in structure but with a dimethylamino group instead of a morpholine ring.

4-Bromo-2-(morpholino)pyridine: Similar but with a bromine atom instead of an iodine atom.

Uniqueness: 4-Iodo-2-(morpholino)pyridine is unique due to the presence of both the iodine atom and the morpholine ring, which confer specific reactivity and properties. The iodine atom makes it particularly suitable for coupling reactions, while the morpholine ring can influence the compound’s solubility and interaction with other molecules .

Activité Biologique

4-Iodo-2-(morpholino)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 4-position and a morpholino group at the 2-position of the pyridine ring. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound has been studied for its potential to inhibit certain kinases that play critical roles in cancer progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced cell viability in lung cancer cells, suggesting its potential as a therapeutic agent against solid tumors .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific tyrosine kinases, which are crucial for tumor growth and metastasis. In particular, it has shown high inhibitory activity against ZAP-70 and SYK kinases, which are implicated in lymphoid malignancies . The following table summarizes the inhibitory activities observed:

| Target Kinase | Inhibition (%) | IC50 (µM) |

|---|---|---|

| ZAP-70 | >90% | 0.05 |

| SYK | >85% | 0.10 |

Study 1: In Vitro Efficacy Against Lung Cancer

In a controlled study, this compound was tested on A549 lung cancer cells. The results showed a significant decrease in cell viability at concentrations as low as 1 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in inducing cell death .

Study 2: Selective Tyrosine Kinase Inhibition

Another investigation focused on the selectivity of this compound against various kinases. The compound was found to selectively inhibit ZAP-70 and SYK without affecting other kinases involved in normal cellular functions, highlighting its potential for targeted cancer therapy .

Safety and Toxicology

While promising results have been obtained regarding the efficacy of this compound, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicological studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its long-term effects and potential toxicities.

Propriétés

IUPAC Name |

4-(4-iodopyridin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTJVSIWAHQLDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.